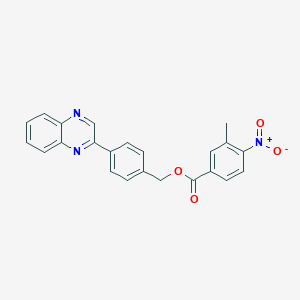![molecular formula C25H24N4O2 B6002096 N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6002096.png)
N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide” is a compound that has been studied for its potential therapeutic applications. It has been identified as a potent, selective, and orally bioavailable delta opioid receptor agonist . This compound was discovered through screening and subsequent lead optimization .
Mecanismo De Acción
DAPH exerts its inhibitory effect on N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide by binding to its regulatory domain, which prevents its activation and subsequent downstream signaling. This compound is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of this compound by DAPH has significant implications in the treatment of various diseases.
Biochemical and physiological effects:
DAPH has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. In addition, DAPH has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DAPH is its high potency and specificity for N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide inhibition. This makes it an ideal tool for studying the role of this compound in various cellular processes and diseases. However, the use of DAPH in lab experiments is limited by its solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on DAPH. One area of interest is the development of more stable and bioavailable analogs of DAPH that can be used in clinical trials. Another area of interest is the investigation of the potential therapeutic applications of DAPH in various diseases, including cancer, diabetes, and Alzheimer's disease. Moreover, the elucidation of the precise mechanisms of action of DAPH can provide insights into the role of N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide in various cellular processes and diseases.
Métodos De Síntesis
The synthesis of DAPH involves the reaction of 4-(4-aminophenyl)-1-phthalazinone with N,N-diethyl-4-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure DAPH.
Aplicaciones Científicas De Investigación
DAPH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DAPH has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Moreover, DAPH has been reported to reduce amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
N,N-diethyl-4-[4-(4-hydroxyanilino)phthalazin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-3-29(4-2)25(31)18-11-9-17(10-12-18)23-21-7-5-6-8-22(21)24(28-27-23)26-19-13-15-20(30)16-14-19/h5-16,30H,3-4H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZCRDIOHAIEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002023.png)
![2-(2-chlorobenzyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B6002034.png)
![2-{4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6002042.png)
![N'-(2-hydroxy-5-nitrobenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6002047.png)
![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6002067.png)

![5,5-dimethyl-2-[1-(methylamino)butylidene]-1,3-cyclohexanedione](/img/structure/B6002076.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6002103.png)
![2-({4-[(3,4-dimethoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B6002105.png)

![2-[1-cyclopentyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002118.png)
![N-1-adamantyl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B6002121.png)
![N-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}methyl)-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6002128.png)
